

# Spectroscopic Profile of 2-Nonanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Nonanone

Cat. No.: B1664094

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-nonanone** (also known as methyl heptyl ketone), a significant compound in various industrial and biological contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant for its characterization.

## Quantitative Spectroscopic Data

The spectroscopic data for **2-nonanone** is summarized in the tables below, offering a quantitative reference for its structural elucidation.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Nonanone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Reference Solvent
2.42	t	$-\text{CH}_2-\text{C}(\text{O})-$	$\text{CDCl}_3$
2.13	s	$-\text{C}(\text{O})-\text{CH}_3$	$\text{CDCl}_3$
1.56	quintet	$-\text{CH}_2-\text{CH}_2-\text{C}(\text{O})-$	$\text{CDCl}_3$
1.27	m	$-(\text{CH}_2)_4-$	$\text{CDCl}_3$
0.88	t	$-\text{CH}_3$	$\text{CDCl}_3$

Source: PubChem, Human Metabolome Database[1][2]

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 2-Nonanone**

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference Solvent
208.85	C=O (C-2)	$\text{CDCl}_3$
43.85	$\text{CH}_2$ (C-3)	$\text{CDCl}_3$
31.84	$-(\text{CH}_2)_n-$	$\text{CDCl}_3$
29.75	$\text{CH}_3$ (C-1)	$\text{CDCl}_3$
29.26	$-(\text{CH}_2)_n-$	$\text{CDCl}_3$
24.01	$-(\text{CH}_2)_n-$	$\text{CDCl}_3$
22.73	$-(\text{CH}_2)_n-$	$\text{CDCl}_3$
14.08	$-\text{CH}_3$ (C-9)	$\text{CDCl}_3$

Source: PubChem[1]

**Table 3: Infrared (IR) Absorption Data for 2-Nonanone**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2925, 2855	Strong	C-H stretching (alkane)
~1718	Strong	C=O stretching (ketone)
~1465	Medium	C-H bending (methylene)
~1360	Medium	C-H bending (methyl)

Source: NIST Chemistry WebBook, general ketone IR data[3][4] The strong absorption band around  $1718\text{ cm}^{-1}$  is characteristic of the carbonyl group in a saturated aliphatic ketone.

**Table 4: Mass Spectrometry (MS) Fragmentation Data for 2-Nonanone**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment of Fragment Ion
43	~81	$[\text{CH}_3\text{CO}]^+$ (Acylium ion from $\alpha$ -cleavage)
58	~100	$[\text{C}_3\text{H}_6\text{O}]^+$ (McLafferty rearrangement product)
71	~20	$[\text{C}_4\text{H}_7\text{O}]^+$ ( $\alpha$ -cleavage)
142	~10	$[\text{M}]^+$ (Molecular ion)

Source: PubChem, NIST Mass Spectrometry Data Center<sup>[1][5]</sup> The fragmentation pattern is characterized by a prominent base peak at m/z 58, resulting from a McLafferty rearrangement, and a significant peak at m/z 43 from alpha-cleavage, both of which are typical for methyl ketones.

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a liquid ketone like **2-nonanone**.

Sample Preparation:

- For  $^1\text{H}$  NMR, add 1-2 drops of liquid **2-nonanone** to a clean, dry NMR tube. For  $^{13}\text{C}$  NMR, a higher concentration may be required, depending on the instrument's sensitivity.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), to the NMR tube.
- Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed.

- If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field.

#### Data Acquisition:

- Insert the prepared NMR tube into the spectrometer's autosampler or manually place it in the magnet.
- The spectrometer's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for  $^{13}\text{C}$  NMR.
- For chemical shift referencing, the residual protio-solvent signal can be used (e.g.,  $\text{CDCl}_3$  at  $\delta = 7.26$  ppm for  $^1\text{H}$  NMR;  $\delta = 77.16$  ppm for  $^{13}\text{C}$  NMR), or an internal standard such as tetramethylsilane (TMS) can be added.

## Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR technique for a neat liquid sample like **2-nonanone**.

#### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth or tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

#### Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting the absorbance of atmospheric  $\text{CO}_2$  and water vapor, as well as any instrumental artifacts.
- Place a small drop of neat **2-nonanone** onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

- If a pressure arm is available, lower it to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

## Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like **2-nonanone** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

### Sample Preparation:

- Prepare a dilute solution of **2-nonanone** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Transfer the solution to an autosampler vial.

### Data Acquisition (GC-MS):

- Inject a small volume (typically 1  $\mu\text{L}$ ) of the sample solution into the GC inlet, where it is vaporized.
- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As **2-nonanone** elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

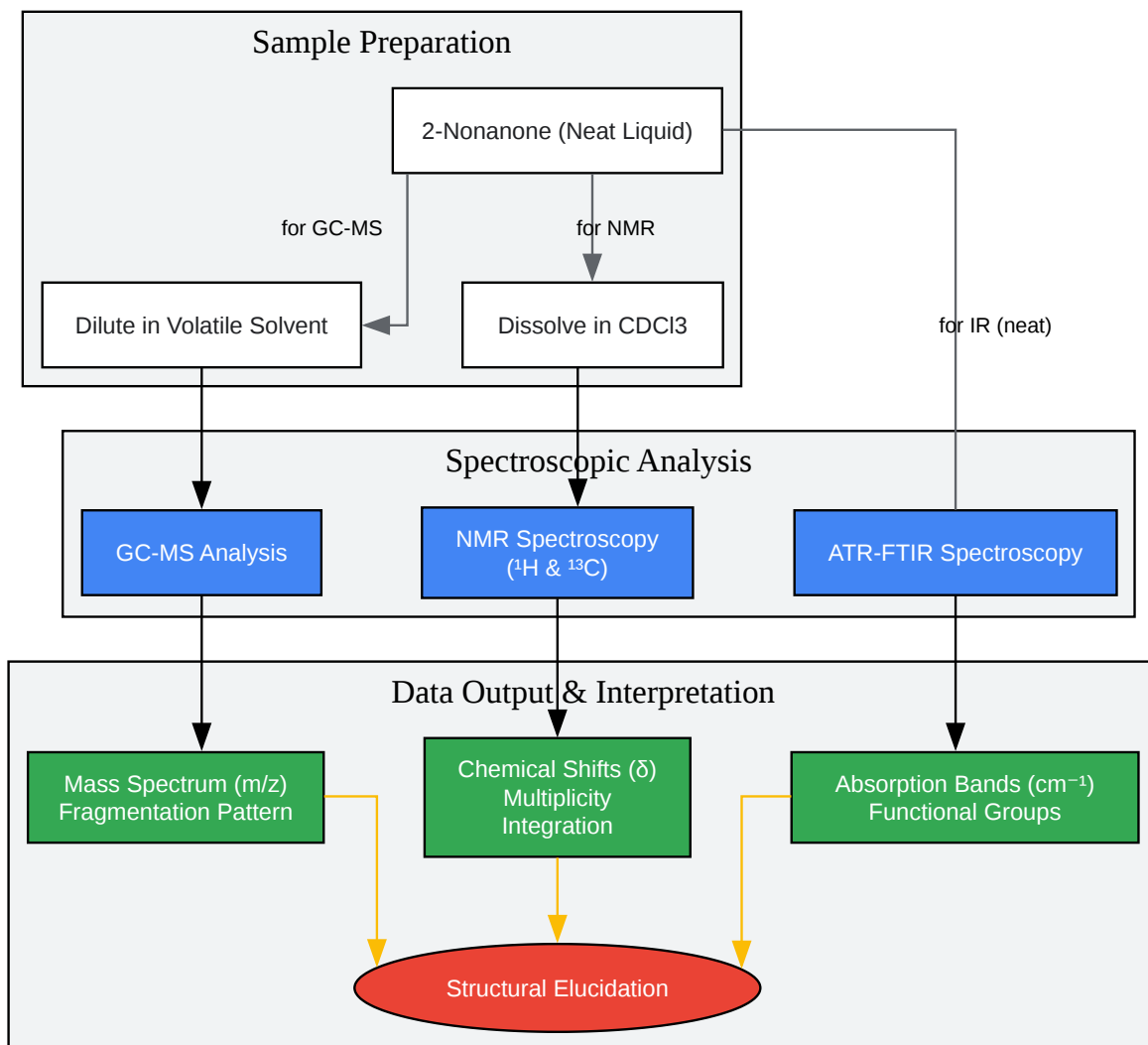
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

#### Data Processing:

- A detector records the abundance of each ion at each  $m/z$  value, generating a mass spectrum.
- The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern to confirm the structure of the compound. This is often done by comparing the obtained spectrum to a library of known spectra, such as the NIST/EPA/NIH Mass Spectral Library.

## Visualization

The following diagram illustrates the general workflow for the chemical analysis of a compound like **2-nonanone** using spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis of **2-Nonanone**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. web.uvic.ca [web.uvic.ca]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. dem.ri.gov [dem.ri.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nonanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664094#2-nonanone-spectroscopic-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)